An In-depth Technical Guide to Halogenated Propanes: The Case of 1,3-Dibromo-1,1,3-trifluoropropane (CAS 460-26-4)
An In-depth Technical Guide to Halogenated Propanes: The Case of 1,3-Dibromo-1,1,3-trifluoropropane (CAS 460-26-4)
A Note to Our Scientific Audience:
Researchers, scientists, and drug development professionals rely on accurate and accessible technical data to drive innovation. In the spirit of scientific integrity, this guide must begin with a crucial clarification. Following a comprehensive and exhaustive search of scientific databases, chemical supplier catalogs, and public records, it has been determined that detailed technical information for 1,3-Dibromo-1,1,3-trifluoropropane (CAS 460-26-4) is not available in the public domain.
This scarcity of information suggests that the compound may be exceedingly rare, a theoretical molecule that has not been synthesized or fully characterized, or a niche intermediate not available for public research.
In lieu of the requested guide, and to provide valuable insights into a closely related and well-documented molecule, we will pivot our focus to its structural isomer, 2,3-Dibromo-1,1,1-trifluoropropane (CAS 431-21-0) . This compound shares the same molecular formula (C₃H₃Br₂F₃) and offers a practical case study in the properties and potential of trifluoromethylated dibromopropanes, a class of molecules with significant potential in medicinal chemistry and materials science.
Technical Guide: 2,3-Dibromo-1,1,1-trifluoropropane (CAS 431-21-0)
This guide provides a detailed overview of the known properties, characteristics, and safety information for 2,3-Dibromo-1,1,1-trifluoropropane, a key building block for organic synthesis.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise structure and identity.
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IUPAC Name: 2,3-Dibromo-1,1,1-trifluoropropane
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CAS Number: 431-21-0
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Molecular Formula: C₃H₃Br₂F₃
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Synonyms: Propane, 2,3-dibromo-1,1,1-trifluoro-; 1,2-Dibromo-3,3,3-trifluoropropane
The structure contains a propane backbone with a trifluoromethyl group at the C1 position, and bromine atoms at the C2 and C3 positions. The presence of a chiral center at the C2 position means this compound can exist as a racemic mixture of enantiomers.
dot graph "2_3_Dibromo_1_1_1_trifluoropropane" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; Br1 [label="Br"]; Br2 [label="Br"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.5,1.5!"]; F1 [pos="-0.8,-1.2!"]; F2 [pos="-0.8,1.2!"]; F3 [pos="-1.2,0!"]; Br1 [pos="2.5,-1.5!"]; Br2 [pos="4,1.5!"]; H1 [pos="1.5, -1.2!"]; H2 [pos="2, 2.5!"]; H3 [pos="3.5, 2!"];
// Bonds C1 -- C2; C2 -- C3; C1 -- F1; C1 -- F2; C1 -- F3; C2 -- Br1; C3 -- Br2; C2 -- H1; C3 -- H2; C3 -- H3; }
Caption: Chemical structure of 2,3-Dibromo-1,1,1-trifluoropropane.
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and use in reactions. The incorporation of fluorine and bromine atoms significantly influences these characteristics.
| Property | Value | Source |
| Molecular Weight | 255.86 g/mol | [1] |
| Density | 2.121 g/cm³ at 24 °C | [1] |
| Boiling Point | 116 °C | [1] |
| Flash Point | 25.4 °C | [1] |
| Refractive Index | 1.4285 | [1] |
| Vapor Pressure | 4.74 mmHg at 25°C | [1] |
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Expert Insight: The high density is characteristic of polyhalogenated alkanes, particularly those containing bromine. The boiling point is relatively moderate, allowing for purification by distillation, though care must be taken due to its flash point. The trifluoromethyl group, known for its strong electron-withdrawing nature, impacts the polarity and intermolecular forces of the molecule.
Role in Drug Development and Organic Synthesis
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design.[2] The trifluoromethyl (-CF₃) group is particularly valued for its ability to modulate key pharmacological properties:
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Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes in the body. This can prolong the half-life of a drug.
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Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.
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Binding Affinity: The electronegativity and size of the -CF₃ group can alter the electronic profile and conformation of a molecule, potentially leading to stronger and more selective binding to biological targets.
Synthetic Utility: 2,3-Dibromo-1,1,1-trifluoropropane serves as a versatile synthetic intermediate. The two bromine atoms have differential reactivity, allowing for selective chemical transformations. It can be used to introduce the trifluoropropanyl moiety into larger, more complex molecules, making it a valuable building block for creating novel pharmaceutical candidates and agrochemicals.
Caption: Potential synthetic pathways using 2,3-Dibromo-1,1,1-trifluoropropane.
Safety and Handling
Understanding the hazards associated with a chemical is paramount for safe laboratory practice.
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Hazard Classification: Irritant.[1]
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Hazard Statements (H-phrases): H315 (Causes skin irritation).[1]
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Precautionary Statements (P-phrases):
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P261: Avoid breathing fumes/mist/vapors.[1]
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P280: Wear protective gloves/eye protection/face protection.[1]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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Experimental Protocol: Standard Handling Procedure
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Engineering Controls: All handling of 2,3-Dibromo-1,1,1-trifluoropropane should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE):
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Wear chemical-resistant gloves (e.g., nitrile).
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Wear chemical safety goggles and a face shield if there is a splash hazard.
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Wear a standard laboratory coat.
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Dispensing: Use a calibrated pipette or syringe for transferring the liquid. Avoid pouring directly from large containers to minimize splashing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
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Spill & Disposal: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
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Trustworthiness in Practice: This protocol establishes a self-validating system for safety. The use of a fume hood mitigates inhalation risk, while appropriate PPE protects against dermal and ocular exposure. Proper storage prevents degradation and reaction with incompatible materials. Adherence to these steps ensures the integrity of the experiment and the safety of the researcher.
References
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ECHEMI: 2,3-Dibromo-1,1,1-trifluoropropane Formula - 431-21-0.
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Colorado State University: Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox. (2018-05-10).
